molecular formula C10H11N3O B13314056 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline

Cat. No.: B13314056
M. Wt: 189.21 g/mol
InChI Key: QKEOGBBBMDKPNY-UHFFFAOYSA-N
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Description

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline is a heterocyclic compound that contains both an oxadiazole ring and an aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical and physical properties to the molecule, making it a valuable scaffold for the development of new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline typically involves the formation of the oxadiazole ring followed by the introduction of the aniline moiety. One common method involves the reaction of an amidoxime with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The resulting intermediate is then subjected to further reactions to introduce the aniline group.

For example, the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride can yield the corresponding acid chloride, which can then be reacted with aniline to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The aromatic ring of the aniline moiety can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitrosoaniline or nitroaniline derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline

InChI

InChI=1S/C10H11N3O/c1-7-12-10(14-13-7)6-8-2-4-9(11)5-3-8/h2-5H,6,11H2,1H3

InChI Key

QKEOGBBBMDKPNY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CC2=CC=C(C=C2)N

Origin of Product

United States

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